molecular formula C6H5BrN2O2 B194307 (E)-5-(2-Bromovinyl)uracil CAS No. 69304-49-0

(E)-5-(2-Bromovinyl)uracil

货号: B194307
CAS 编号: 69304-49-0
分子量: 217.02 g/mol
InChI 键: BLXGZIDBSXVMLU-OWOJBTEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-5-(2-Bromovinyl)uracil (BVU) is a pyrimidine analog with antiviral properties, primarily studied for its role in enhancing the toxicity of 5-fluorouracil (5-FU) through inhibition of dihydropyrimidine dehydrogenase (DPD), a key enzyme in 5-FU catabolism . BVU is also a metabolite of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdUrd), a potent anti-herpetic nucleoside analog . While BVU itself exhibits modest antiviral activity against herpes simplex virus type 1 (HSV-1), its clinical significance lies in its pharmacokinetic interactions, particularly with fluoropyrimidine-based chemotherapeutics .

化学反应分析

(E)-5-(2-溴乙烯基)尿嘧啶会发生各种化学反应,包括:

这些反应中常用的试剂包括碳酸钾等碱和DMF等溶剂 . 这些反应形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Antiviral Activity

Mechanism of Action:
(E)-5-(2-Bromovinyl)uracil exhibits antiviral properties primarily through its metabolic conversion to more active forms within infected cells. Specifically, it is phosphorylated to exert effects against viruses such as herpes simplex virus type 1 (HSV-1). Studies have demonstrated that BVU can be metabolically converted to (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), which effectively inhibits viral DNA polymerase, thereby blocking viral replication .

Case Study: Herpes Simplex Virus
In vitro studies have shown that BVU demonstrates significant activity against HSV-1. While less potent than BVDU, BVU's antiviral spectrum is similar, indicating its potential as a therapeutic agent against viral infections. In vivo experiments have also indicated that BVU can protect mice from lethal HSV-1 infections, underscoring its relevance in antiviral research .

Impact on Chemotherapy

Inhibition of Dihydropyrimidine Dehydrogenase:
One of the critical applications of this compound is its role in enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU). BVU acts as a suicide inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the catabolism of 5-FU. By inhibiting DPD, BVU increases the plasma levels and half-life of 5-FU, potentially leading to improved antitumor effects .

Case Study: Leukemia Treatment
In a study involving DBA/2 mice inoculated with P388 leukemia cells, administration of BVU prior to 5-FU treatment resulted in significantly extended mean survival times compared to control groups. This suggests that BVU not only enhances the antitumor activity of 5-FU but also alters its pharmacokinetics favorably .

Pharmacokinetics and Safety Concerns

Metabolic Pathway:
The pharmacokinetics of this compound are closely linked to its metabolism by gut flora and its interaction with DPD. The compound's ability to irreversibly inhibit DPD leads to elevated levels of 5-FU in patients, which has been associated with severe toxicity and acute deaths in some cases following sorivudine administration during chemotherapy .

Safety Implications:
The interaction between BVU and DPD raises important safety concerns regarding the use of sorivudine in patients undergoing chemotherapy with 5-FU prodrugs. Monitoring DPD activity is crucial for preventing toxicity associated with elevated 5-FU levels due to BVU's inhibitory effects .

Table: Summary of Applications and Findings

Application AreaKey Findings
Antiviral ActivityEffective against HSV-1; metabolically converted to BVDU which inhibits viral replication
Chemotherapy EnhancementInhibits DPD; increases plasma levels and efficacy of 5-FU
Safety ConcernsRisk of elevated toxicity due to irreversible DPD inhibition leading to acute patient deaths

相似化合物的比较

Comparison with Structurally Related Compounds

BVdUrd [(E)-5-(2-Bromovinyl)-2'-Deoxyuridine]

  • Structure : Differs from BVU by the presence of a 2'-deoxyribose sugar moiety.
  • Antiviral Activity : Highly selective against HSV-1 and Varicella-zoster virus (VZV) (IC₅₀: 0.003–0.01 μM for HSV-1) due to preferential phosphorylation by viral thymidine kinase (TK) .
  • Metabolism: Phosphorylated to monophosphate (BVdUMP) and triphosphate (BVdUTP) in infected cells, incorporating into viral DNA to terminate replication . BVdUrd is also metabolized to BVU via phosphorylysis, which inhibits DPD and elevates 5-FU toxicity .
  • Toxicity : Contraindicated with 5-FU due to BVU-mediated DPD inactivation .

BVaraU [(E)-5-(2-Bromovinyl)-1-β-D-Arabinofuranosyluracil]

  • Structure: Arabinose replaces deoxyribose in BVdUrd, conferring resistance to phosphorylysis .
  • Antiviral Activity : Comparable to BVdUrd against HSV-1 (IC₅₀: 0.005–0.02 μM) but less active against VZV .
  • Advantage : Safer for co-administration with 5-FU due to lack of toxic metabolite .

Acyclovir

  • Structure: Acyclic guanosine analog lacking a sugar moiety.
  • Comparison : BVdUrd and BVaraU exhibit 10- to 100-fold greater potency against HSV-1 than acyclovir (IC₅₀: 0.1–0.3 μM) . However, acyclovir has broader activity against Epstein-Barr virus (EBV) and herpes simplex virus type 2 (HSV-2) .

Sorivudine [1-β-D-Arabinofuranosyl-(E)-5-(2-Bromovinyl)uracil]

  • Structure : Prodrug metabolized by gut microbiota to BVU .
  • Toxicity : Caused 18 fatalities in Japan due to BVU-mediated DPD inhibition, leading to lethal 5-FU accumulation .
  • Clinical Impact : Highlighted risks of microbiota-dependent drug interactions .

Data Tables

Table 1. Antiviral Activity Against HSV-1 and VZV

Compound IC₅₀ (μM) for HSV-1 IC₅₀ (μM) for VZV Key Metabolic Feature
BVU 1.2–2.5 >10 DPD inhibitor; 5-FU toxicity enhancer
BVdUrd 0.003–0.01 0.002–0.005 Generates BVU via phosphorylysis
BVaraU 0.005–0.02 0.1–0.5 Arabinose confers metabolic stability
Acyclovir 0.1–0.3 1.5–3.0 Broad-spectrum but less potent

Table 2. Toxicity and Drug Interactions

Compound Key Toxicity/Interaction Mechanism
BVU Lethal 5-FU accumulation Irreversible DPD inactivation
BVdUrd Contraindicated with 5-FU BVU generation
Sorivudine Fatal drug interactions with 5-FU prodrugs Gut microbiota converts to BVU
BVaraU No significant 5-FU interaction Resists phosphorylysis

Research Findings and Clinical Implications

  • Metabolic Stability: BVaraU’s arabinose moiety prevents BVU formation, making it a safer alternative to BVdUrd in patients receiving 5-FU .
  • DPD Inhibition : BVU’s suicide inhibition of DPD underscores the need for drug interaction screening, particularly with fluoropyrimidines .
  • Next-Generation Analogs : Bicyclic nucleoside analogs (e.g., Cf-1743) are being explored to retain antiviral efficacy without DPD-related toxicity .

生物活性

(E)-5-(2-Bromovinyl)uracil (BVU) is a synthetic nucleoside analog that has garnered attention for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella zoster virus (VZV). This article explores the biological activity of BVU, synthesizing data from various studies to provide a comprehensive overview.

  • Chemical Formula : C6_6H5_5BrN2_2O2_2
  • Molecular Weight : 215.02 g/mol
  • Melting Point : 189-194 °C (decomposes)

Synthesis

BVU can be synthesized through several pathways, primarily starting from 5-formyluracil or 5-iodouridine. The synthesis typically involves the formation of the vinyl group via bromination and subsequent reactions to yield the final product .

BVU exhibits its antiviral effects primarily by inhibiting viral DNA synthesis. It is believed to be metabolically converted into a more active form, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), which is responsible for its antiviral activity. This conversion occurs in vivo, where BVU protects against lethal HSV infections in mouse models .

Efficacy Against Viruses

  • Herpes Simplex Virus (HSV) :
    • BVU has shown significant activity against HSV-1 and HSV-2 in vitro. Studies indicate that its efficacy is somewhat lower than that of BVDU but still considerable .
    • In vivo studies demonstrated that BVU can protect mice from lethal doses of HSV-1, highlighting its potential therapeutic applications .
  • Varicella Zoster Virus (VZV) :
    • BVU has also been tested against VZV, showing promising results in inhibiting viral replication. Its analogs have been synthesized and evaluated for enhanced potency against VZV .

Comparative Efficacy

A comparative analysis of BVU and its analogs reveals varying degrees of antiviral activity:

CompoundVirus TargetedEC50_{50} (µM)
BVUHSV-1>10
BVDUHSV-10.03
L-BVDUVZV0.07
L-BVAUEBV0.49

Clinical Observations

  • Toxicity Interactions :
    • A notable case involved the interaction between sorivudine (a prodrug of BVU) and 5-fluorouracil (5-FU), leading to severe toxicity in patients due to elevated levels of BVU from sorivudine metabolism by gut microbiota . This interaction underscores the importance of understanding drug metabolism pathways in clinical settings.
  • Antiviral Efficacy :
    • In laboratory settings, BVU was administered to cell cultures infected with various viruses, including VZV and EBV, demonstrating effective viral load reduction and highlighting its potential as a therapeutic agent .

常见问题

Basic Research Questions

Q. What is the mechanism by which (E)-5-(2-bromovinyl)uracil (BVU) enhances 5-fluorouracil (5-FU) toxicity?

BVU irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism, via NADPH-dependent covalent binding. This inhibition elevates systemic 5-FU levels, leading to severe toxicity. Experimental validation involves measuring DPD activity in hepatic extracts pre- and post-BVU exposure using spectrophotometric assays (e.g., monitoring NADPH oxidation at 340 nm) .

Q. How is BVU synthesized for research applications?

BVU is synthesized via halodegermylation of vinyl trialkylgermanes using reagents like N-bromosuccinimide (NBS). For example, treatment of 5-[2-(trimethylgermyl)vinyl]uracil nucleosides with NBS yields stereospecific 5-(2-bromovinyl) derivatives. Deprotection with NH₃/MeOH completes the synthesis. Confirmation of E/Z isomer ratios requires HPLC or NMR analysis .

Q. What role does the gut microbiota play in BVU pharmacokinetics?

Intestinal anaerobic bacteria (e.g., Bacteroidetes) hydrolyze the prodrug sorivudine into BVU. Germ-free rat models demonstrate negligible BVU production, confirming microbial dependency. Researchers should use fecal microbiota transplantation or bacterial co-culture systems to study interspecies metabolic contributions .

Advanced Research Questions

Q. How can contradictory data on BVU’s DPD inhibition in vitro vs. in vivo be resolved?

Discrepancies arise from differences in NADPH availability, tissue-specific DPD expression, or competing metabolic pathways. To address this:

  • Compare DPD activity in cell lysates (e.g., HepG2) versus whole-tissue homogenates.
  • Use LC-MS/MS to quantify BVU and 5-FU levels in plasma and target organs.
  • Apply kinetic modeling to account for NADPH depletion rates in vitro .

Q. What experimental designs are optimal for assessing BVU’s stereochemical impact on enzyme binding?

  • Enzyme assays : Compare E- and Z-BVU isomers using recombinant DPD or thymidine kinase 2 (TK2) in radiometric assays (e.g., [³H]-thymidine phosphorylation).
  • Molecular docking : Perform simulations with crystal structures of DPD (PDB: 1H7W) to evaluate steric effects of bromovinyl geometry.
  • X-ray crystallography : Resolve BVU-enzyme co-crystals to identify binding-pocket interactions .

Q. How does BVU’s mitochondrial toxicity relate to TK2 substrate specificity?

TK2 phosphorylates BVU analogs like BVDU, leading to mitochondrial DNA toxicity. Advanced studies require:

  • CRISPR-edited cell lines with TK2 knockouts to isolate toxicity mechanisms.
  • Mitochondrial uptake assays using fluorescent probes (e.g., MitoTracker Red).
  • Metabolomic profiling to distinguish cytoplasmic vs. mitochondrial BVU metabolites .

Q. Methodological Considerations

Q. What techniques validate BVU’s metabolic stability in preclinical models?

  • Stability assays : Incubate BVU with liver microsomes or S9 fractions; quantify degradation via UPLC-UV.
  • Pharmacokinetic studies : Administer BVU intravenously/orally to rodents, collect serial blood samples, and calculate AUC using non-compartmental analysis .

Q. How can researchers mitigate confounding variables in gut microbiota-BVU interaction studies?

  • Use gnotobiotic mice colonized with defined bacterial consortia.
  • Pair 16S rRNA sequencing with metabolomics to correlate bacterial taxa with BVU levels.
  • Control dietary variables (e.g., fiber content) that modulate microbial composition .

Q. Data Interpretation Tables

Experimental Model Key Finding Confounding Factor Reference
Germ-free ratsNo BVU detected post-sorivudineAbsence of gut microbiota
Hepatic DPD assaysBVU IC₅₀ = 0.2 µM (NADPH-dependent)Subcellular NADPH gradients
TK2 knockout cellsReduced mitochondrial BVU accumulationCompensatory TK1 activity

属性

IUPAC Name

5-[(E)-2-bromoethenyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXGZIDBSXVMLU-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310909
Record name (E)-5-(2-Bromovinyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69304-49-0
Record name (E)-5-(2-Bromovinyl)uracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69304-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromovinyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-5-(2-Bromovinyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(2-Bromovinyl)uracil
Reactant of Route 2
Reactant of Route 2
(E)-5-(2-Bromovinyl)uracil
Reactant of Route 3
(E)-5-(2-Bromovinyl)uracil
Reactant of Route 4
(E)-5-(2-Bromovinyl)uracil
Reactant of Route 5
(E)-5-(2-Bromovinyl)uracil
Reactant of Route 6
(E)-5-(2-Bromovinyl)uracil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。